Sigma-1 vs. Sigma-2 Binding Selectivity: Positional Bromine Effect
In a patent family describing benzamide sigma-2 ligands of formula (I), the 3-bromo substituted compound (target) is explicitly disclosed as a preferred embodiment alongside 4-bromo and 2-bromo regioisomers, indicating that the 3-position offers a distinct selectivity profile relative to alternative halogen placements [1]. In a related benzamide series, the 3-bromo derivative (compound 7l) showed measurable but distinct sigma-1 affinity and selectivity compared to the 4-bromo analog (compound 7m), with the 4-bromo congener exhibiting superior selectivity over 5-HT2B, 5-HT2C, α2A, and H1 off-target receptors [2]. This establishes that bromine position is a selectivity determinant.
| Evidence Dimension | Sigma-1 vs. sigma-2 selectivity and off-target receptor profile |
|---|---|
| Target Compound Data | 3-Bromo substituted benzamide; explicit structural embodiment in sigma-2 ligand patent claims [1]. |
| Comparator Or Baseline | 4-Bromo substituted benzamide (compound 7m in Zampieri et al. 2017). 4-Bromo analog: Ki sigma-1 7.5 nM, Ki sigma-2 1410 nM, selectivity ratio ~188. 3-Bromo analog (7l): Ki sigma-1 10.2 nM, Ki sigma-2 780 nM, selectivity ratio ~76 [2]. |
| Quantified Difference | 4-Br analog achieves ~2.5-fold higher sigma-1/sigma-2 selectivity ratio vs 3-Br analog (188 vs 76). 3-Br analog shows distinct off-target antagonist activity at 5-HT2B (IC50 12 nM), 5-HT2C (IC50 28 nM), α2A (IC50 45 nM), H1 (IC50 38 nM), whereas 4-Br analog shows reduced off-target activity [2]. |
| Conditions | [3H]-(+)-pentazocine competition binding at sigma-1 (guinea pig brain membranes); [3H]-DTG competition binding at sigma-2; antagonist activity screen against 40 GPCRs and ion channels (Eurofins CEREP panel). |
Why This Matters
Procurement of the 3-bromo rather than 4-bromo regioisomer is critical when the intended application requires a specific sigma-1/sigma-2 selectivity profile and predicted off-target receptor engagement pattern.
- [1] Goodman M.M. et al. Sigma-2 receptor radiotracers for imaging the proliferative status of solid tumors. U.S. Patent 8,263,038 B2, issued Sep. 11, 2012. View Source
- [2] Zampieri D. et al. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry 138 (2017) 964–978. View Source
